molecular formula C20H15F4N3OS B11246911 N-((6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)-4-(trifluoromethyl)benzamide

N-((6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)-4-(trifluoromethyl)benzamide

Katalognummer: B11246911
Molekulargewicht: 421.4 g/mol
InChI-Schlüssel: IBKUOOIMEPYKIO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{[6-(4-FLUOROPHENYL)-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-5-YL]METHYL}-4-(TRIFLUOROMETHYL)BENZAMIDE is a complex organic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes an imidazo[2,1-b][1,3]thiazole core, a fluorophenyl group, and a trifluoromethylbenzamide moiety. These structural features contribute to its diverse biological activities and potential therapeutic applications.

Vorbereitungsmethoden

The synthesis of N-{[6-(4-FLUOROPHENYL)-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-5-YL]METHYL}-4-(TRIFLUOROMETHYL)BENZAMIDE typically involves multiple steps, starting with the preparation of key intermediates. One common synthetic route involves the Hantzsch thiazole synthesis, where a substituted thiourea reacts with α-halo ketones in the presence of a green solvent like ethanol . The reaction conditions often include moderate temperatures and the use of catalysts to facilitate the formation of the thiazole ring. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent yield and purity.

Analyse Chemischer Reaktionen

This compound undergoes various chemical reactions, including:

Wirkmechanismus

The compound exerts its effects primarily through the inhibition of specific enzymes and receptors involved in cell signaling pathways. The imidazo[2,1-b][1,3]thiazole core interacts with molecular targets such as kinases, leading to the disruption of cellular processes like proliferation and survival. This mechanism is particularly relevant in the context of cancer therapy, where the compound can induce apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

N-{[6-(4-FLUOROPHENYL)-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-5-YL]METHYL}-4-(TRIFLUOROMETHYL)BENZAMIDE can be compared to other imidazo[2,1-b][1,3]thiazole derivatives, such as:

The uniqueness of N-{[6-(4-FLUOROPHENYL)-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-5-YL]METHYL}-4-(TRIFLUOROMETHYL)BENZAMIDE lies in its combination of a fluorophenyl group and a trifluoromethylbenzamide moiety, which enhances its biological activity and potential therapeutic applications.

Eigenschaften

Molekularformel

C20H15F4N3OS

Molekulargewicht

421.4 g/mol

IUPAC-Name

N-[[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]methyl]-4-(trifluoromethyl)benzamide

InChI

InChI=1S/C20H15F4N3OS/c21-15-7-3-12(4-8-15)17-16(27-9-10-29-19(27)26-17)11-25-18(28)13-1-5-14(6-2-13)20(22,23)24/h1-8H,9-11H2,(H,25,28)

InChI-Schlüssel

IBKUOOIMEPYKIO-UHFFFAOYSA-N

Kanonische SMILES

C1CSC2=NC(=C(N21)CNC(=O)C3=CC=C(C=C3)C(F)(F)F)C4=CC=C(C=C4)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.